molecular formula C13H16BNO3 B596101 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine CAS No. 1251728-92-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine

Cat. No. B596101
M. Wt: 245.085
InChI Key: PWNZOGLNPAOHSL-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine” is a chemical compound. It is also known as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine or 2-Methoxy-5-pyridineboronic acid pinacol ester .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The bond lengths and bond angles obtained by the crystallographic analysis match the DFT optimized structure calculation results .


Chemical Reactions Analysis

The compound may be involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H18BNO3 . The compound has a molecular weight of 320.145 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Boronic ester intermediates, such as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine, are pivotal in the synthesis of complex organic molecules. Their utility is demonstrated in studies focusing on the synthesis and crystallographic analysis of boric acid ester intermediates. These intermediates facilitate the creation of molecular structures, which are then analyzed using X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. Density Functional Theory (DFT) calculations further elucidate the electronic properties and stability of these compounds (Huang et al., 2021).

Suzuki Coupling and Molecular Electronics

The role of boronic esters in Suzuki coupling reactions is critical for the synthesis of heteroaryl compounds. This methodology extends to the preparation of conjugated polymers and coordination polymers, showcasing the versatility of boronic esters in creating materials with potential applications in molecular electronics and photonics. Studies have highlighted the synthesis of deeply colored polymers and coordination polymers, indicating the broad applicability of boronic esters in materials science (Bethel et al., 2012).

Drug Discovery and Medicinal Chemistry

In the context of drug discovery, boronic esters serve as key intermediates in the construction of complex molecules with therapeutic potential. For instance, the synthesis of bioisosteres for receptor agonists underscores the importance of boronic esters in medicinal chemistry. The strategic incorporation of boronic ester intermediates enables the exploration of novel pharmacophores and the optimization of drug properties (Mathes et al., 2004).

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of covalent organic frameworks (COFs) and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-16-11(9)15-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNZOGLNPAOHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine

CAS RN

1251728-92-3
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
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